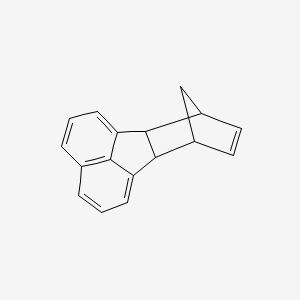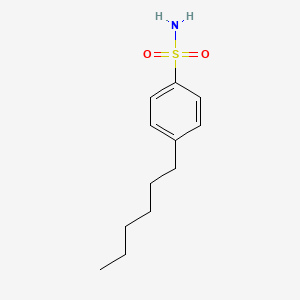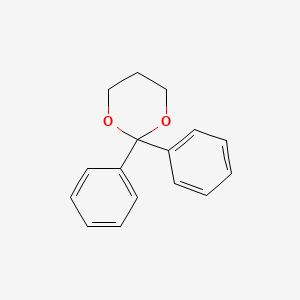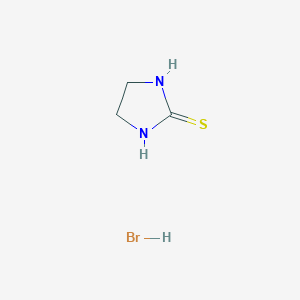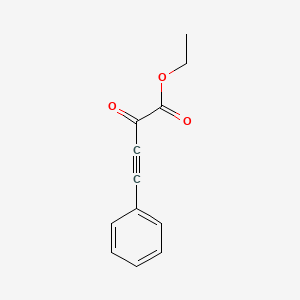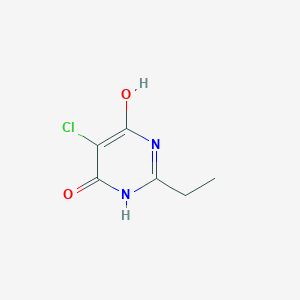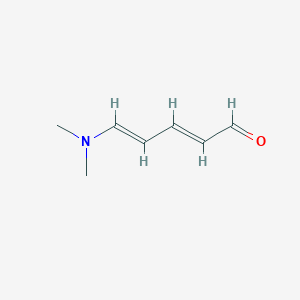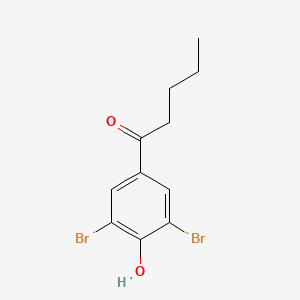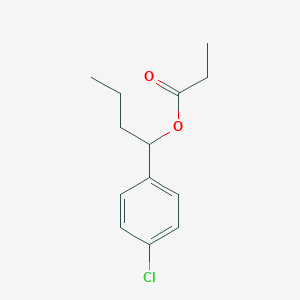
1-(4-Chlorophenyl)butyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)butyl propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a 4-chlorophenyl group attached to a butyl chain, which is further connected to a propanoate group. The molecular structure of this compound includes a carbon-to-oxygen double bond, which is singly bonded to a second oxygen atom, joined to an alkyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)butyl propanoate can be synthesized through esterification reactions. One common method involves the reaction of 1-(4-chlorophenyl)butanol with propanoic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)butyl propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 1-(4-chlorophenyl)butanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Hydrolysis: 1-(4-chlorophenyl)butanol and propanoic acid.
Reduction: 1-(4-chlorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)butyl propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)butyl propanoate largely depends on its chemical structure and the specific context in which it is used. In biological systems, the ester bond can be hydrolyzed by esterases, releasing the active 1-(4-chlorophenyl)butanol, which may interact with various molecular targets. The chlorine atom in the 4-chlorophenyl group can also influence the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Butyl propanoate: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)butyl acetate: Similar structure but with an acetate group instead of a propanoate group, leading to different reactivity and applications.
4-Chlorophenyl butyrate:
Propiedades
Número CAS |
5406-55-3 |
|---|---|
Fórmula molecular |
C13H17ClO2 |
Peso molecular |
240.72 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)butyl propanoate |
InChI |
InChI=1S/C13H17ClO2/c1-3-5-12(16-13(15)4-2)10-6-8-11(14)9-7-10/h6-9,12H,3-5H2,1-2H3 |
Clave InChI |
IUDSOPQUQXCOGA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=C(C=C1)Cl)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


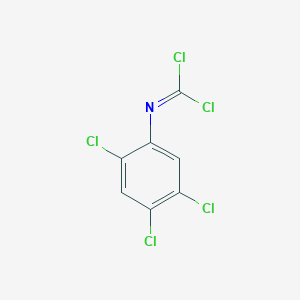


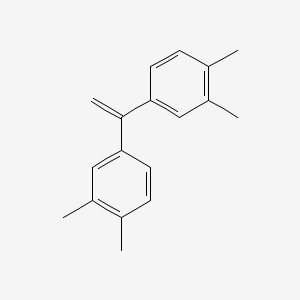
![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
